molecular formula C8H17I B127717 1-Iodooctane CAS No. 629-27-6

1-Iodooctane

Cat. No.: B127717
CAS No.: 629-27-6
M. Wt: 240.12 g/mol
InChI Key: UWLHSHAHTBJTBA-UHFFFAOYSA-N
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Description

C8H17I . It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to an octane chain. This compound is a colorless to pale yellow liquid, insoluble in water but soluble in organic solvents. It is commonly used in organic synthesis and various industrial applications .

Mechanism of Action

Target of Action

1-Iodooctane, also known as octyl iodide, is a primary alkyl halide . It is primarily used as a reagent in organic synthesis . Its primary targets are typically nucleophilic sites in organic molecules, where it can participate in nucleophilic substitution reactions .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with the electrophilic carbon in the this compound molecule, leading to the replacement of the iodine atom .

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the nucleophiles present . One common application of this compound is in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reaction conditions and the nucleophiles it reacts with . For example, in the presence of a suitable nucleophile, it can form a new carbon-carbon bond, leading to the synthesis of a new organic compound .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a suitable nucleophile, the temperature, and the solvent used . For instance, polar aprotic solvents are often used to increase the reactivity of the nucleophile in reactions involving this compound .

Biochemical Analysis

Biochemical Properties

1-Iodooctane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, this compound can interact with glutathione S-transferase, an enzyme that facilitates the conjugation of glutathione to electrophilic compounds, aiding in detoxification processes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. The compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses. Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules, such as amino acids in proteins and nucleotides in DNA. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the alkylation of cysteine residues in enzymes can result in the inhibition of their catalytic activity, while the modification of lysine residues can alter protein-protein interactions and signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Over time, the degradation products of this compound can accumulate and potentially influence cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation in experimental setups .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. These effects are often dose-dependent and can vary based on the route of administration and the duration of exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and glutathione S-transferase. These enzymes facilitate the biotransformation of this compound into more water-soluble metabolites that can be excreted from the body. The compound can also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and lipid metabolism. Changes in metabolite levels have been observed in response to this compound exposure, indicating its impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms, including passive diffusion and active transport. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can also be influenced by its lipophilicity, which allows it to accumulate in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including the endoplasmic reticulum, mitochondria, and lysosomes. Its localization can affect its activity and function, as well as its interactions with other biomolecules. For example, the presence of this compound in the endoplasmic reticulum can influence protein folding and secretion, while its accumulation in mitochondria can impact energy production and oxidative stress responses .

Preparation Methods

1-Iodooctane can be synthesized through several methods. One common synthetic route involves the reaction of octanol with iodine and phosphorus trichloride. The reaction proceeds as follows:

C8H17OH+I2+PCl3C8H17I+H3PO3+HCl\text{C8H17OH} + \text{I2} + \text{PCl3} \rightarrow \text{C8H17I} + \text{H3PO3} + \text{HCl} C8H17OH+I2+PCl3→C8H17I+H3PO3+HCl

C8H17Br+NaIC8H17I+NaBr\text{C8H17Br} + \text{NaI} \rightarrow \text{C8H17I} + \text{NaBr} C8H17Br+NaI→C8H17I+NaBr

Industrial production methods typically involve the use of large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Iodooctane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide to form octyl cyanide:

C8H17I+KCNC8H17CN+KI\text{C8H17I} + \text{KCN} \rightarrow \text{C8H17CN} + \text{KI} C8H17I+KCN→C8H17CN+KI

    Reduction Reactions: It can be reduced to octane using reducing agents like lithium aluminum hydride (LiAlH4):

C8H17I+LiAlH4C8H18+LiI+AlH3\text{C8H17I} + \text{LiAlH4} \rightarrow \text{C8H18} + \text{LiI} + \text{AlH3} C8H17I+LiAlH4→C8H18+LiI+AlH3

Scientific Research Applications

1-Iodooctane is widely used in scientific research due to its versatility. Some applications include:

Comparison with Similar Compounds

1-Iodooctane can be compared with other alkyl iodides, such as:

    1-Iodobutane (C4H9I): Shorter chain length, similar reactivity.

    1-Iodohexane (C6H13I): Intermediate chain length, similar applications.

    1-Iodododecane (C12H25I): Longer chain length, used in surfactant synthesis.

The uniqueness of this compound lies in its optimal chain length, making it suitable for a wide range of applications without the steric hindrance observed in longer-chain iodides .

Properties

IUPAC Name

1-iodooctane
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InChI

InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLHSHAHTBJTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060868
Record name Octane, 1-iodo-
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Molecular Weight

240.12 g/mol
Source PubChem
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Physical Description

Clear, light yellow liquid; [Aldrich MSDS]
Record name 1-Iodooctane
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CAS No.

629-27-6
Record name 1-Iodooctane
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Record name Octane, 1-iodo-
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Record name Octane, 1-iodo-
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Record name Octane, 1-iodo-
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Record name 1-iodooctane
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Synthesis routes and methods I

Procedure details

A reaction using the above reactor was conducted using the following chemistry. Bromooctane in the organic solvent chlorobenzene was reacted with aqueous iodide to form iodoctane in chlorobenzene and aqueous bromide ion. To ensure that this reaction required the use of a phase transfer catalyst, a brief dispersed-phase study was conducted. A solution 0.5 M in bromooctane and 0.1 M in tetradecane (as a gas chromatograph standard) in chlorobenzene was stirred with an equal volume of 2.0 M potassium iodide at 40 degrees C. for 4 hours. After this period, no iodooctane could be detected by gas chromatography. All analyses were conducted with a Perkin-Elmer 3920 gas chromatograph equipped with a flame ionization detector and a 10' by 1/8" OV-101 column at 200 degrees C. When this experiment was repeated using 0.05 M tetrabutylammonium bromide in the organic feed as a phase transfer catalyst, 50% conversion of bromooctane to iodoctane was observed after 4 hours. Because the organic-phase concentration of tetrabutylammonium iodide, the active form of the catalyst, remains constant with time under these reaction conditions, first-order kinetics with respect to the disappearance of bromooctane is predicted by the phase transfer catalysis mechanism. This effect was observed in these experiments.
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Synthesis routes and methods II

Procedure details

N-substituted perhydro-s-triazine compounds can be used to increase the solubility of alkali or alkaline earth metal salts in an organic medium. Increasing the solubility of such salts catalyzes the reaction between the salts and other components of the organic medium. For example, 5 percent of a tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine compound catalyzes the reaction between sodium iodide and n-octyl bromide at 80° C. for 1 hour to form 100 percent yield of n-octyl iodide.
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N-substituted perhydro-s-triazine
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alkaline earth metal salts
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tris(n-octylpolyoxyethylene)-N,N',N"-perhydro-s-triazine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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